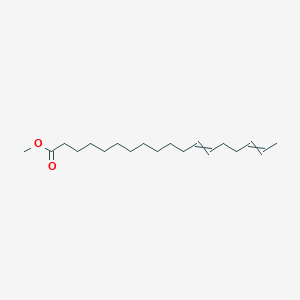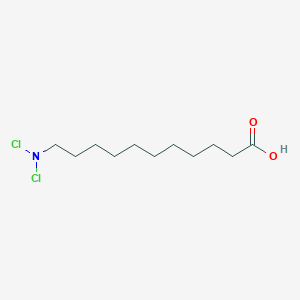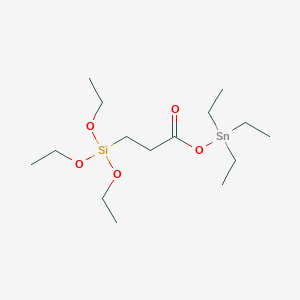
Methyl octadeca-12,16-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl octadeca-12,16-dienoate: is an organic compound classified as a fatty acid methyl ester. It is derived from octadecadienoic acid and is characterized by the presence of two double bonds located at the 12th and 16th carbon atoms in the carbon chain. This compound is commonly found in various natural oils and fats and is used in a variety of industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl octadeca-12,16-dienoate can be synthesized through the esterification of octadecadienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In industrial settings, this compound is often produced from natural sources such as vegetable oils. The oils are first hydrolyzed to release the free fatty acids, which are then esterified with methanol. This process is usually carried out in large-scale reactors with continuous monitoring of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl octadeca-12,16-dienoate undergoes various chemical reactions, including:
Hydrogenation: The double bonds in the compound can be hydrogenated to form saturated esters.
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Diels-Alder Reaction: It can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions:
Hydrogenation: Typically carried out using hydrogen gas and a metal catalyst such as palladium or nickel under elevated pressure and temperature.
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Diels-Alder Reaction: Requires a diene and is usually conducted at elevated temperatures to facilitate the reaction.
Major Products Formed:
Hydrogenation: Saturated methyl esters.
Oxidation: Epoxides and hydroxylated derivatives.
Diels-Alder Reaction: Cyclohexene derivatives.
Aplicaciones Científicas De Investigación
Methyl octadeca-12,16-dienoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various bioactive compounds and polymers.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
Mecanismo De Acción
The mechanism of action of methyl octadeca-12,16-dienoate involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be metabolized by enzymes such as lipases and oxidases, leading to the formation of bioactive metabolites that exert various biological effects.
Comparación Con Compuestos Similares
Methyl linoleate: Similar in structure but with double bonds at the 9th and 12th carbon atoms.
Methyl oleate: Contains a single double bond at the 9th carbon atom.
Methyl stearate: A fully saturated methyl ester with no double bonds.
Uniqueness: Methyl octadeca-12,16-dienoate is unique due to the specific positioning of its double bonds, which imparts distinct chemical and physical properties. This unique structure allows it to participate in specific chemical reactions and exhibit particular biological activities that are not observed in its analogs.
Propiedades
Número CAS |
59619-98-6 |
|---|---|
Fórmula molecular |
C19H34O2 |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
methyl octadeca-12,16-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-4,7-8H,5-6,9-18H2,1-2H3 |
Clave InChI |
TUJXDUVVFXKNMV-UHFFFAOYSA-N |
SMILES canónico |
CC=CCCC=CCCCCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Butanediamine, N,N'-bis[3-(dimethylamino)propyl]-N,N'-dimethyl-](/img/structure/B14622763.png)
![(5aS,9aS)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14622765.png)

![[(Methoxymethyl)selanyl]benzene](/img/structure/B14622794.png)
![2-Propen-1-amine, N-[(2-chlorophenyl)methylene]-](/img/structure/B14622795.png)

![5-[(4-Fluoro-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14622816.png)

![Carbamic acid, [(4-bromophenyl)thioxomethyl]-, ethyl ester](/img/structure/B14622831.png)




